molecular formula C10H7NO3 B1269503 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid CAS No. 116409-31-5

1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid

Cat. No. B1269503
M. Wt: 189.17 g/mol
InChI Key: QBXCLJYVSNJXSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Oxo-1,2-dihydroisoquinoline derivatives typically involves several key steps, including esterification, alkylation, and cyclization reactions. For instance, Hayani et al. (2020) developed an efficient synthesis for novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates starting from 2-oxo-quinoline carboxylic acid, which undergoes successive esterification and alkylation reactions (Hayani et al., 2020). This method highlights the complexity and the meticulous steps involved in synthesizing closely related compounds.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by spectroscopic techniques such as NMR and X-ray crystallography. The study by Hayani et al. (2020) also investigated the molecular and crystal structures of their synthesized compounds through single crystal X-ray crystallography, providing insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including nucleophilic addition and cyclization, which are essential for their synthesis and functionalization. Obika et al. (2007) demonstrated a concise and efficient synthesis of 1,2-dihydroisoquinolines through a tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, showcasing the versatility of these compounds in chemical synthesis (Obika et al., 2007).

Physical Properties Analysis

The physical properties of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid and related compounds, such as solubility, melting point, and crystal structure, can be inferred from their molecular structure analysis. These properties are critical for determining the compound's suitability for various applications in chemical research and development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of isoquinoline derivatives, are influenced by their molecular structure. The study by Ukrainets et al. (2005) on the synthesis and characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, highlights the importance of structure on the compound's reactivity and potential biological activity (Ukrainets et al., 2005).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Homophthalic Acid Analogs

    Homophthalic acid and its analogs have been investigated for their reactions with Vilsmeier reagent. Specifically, under certain conditions, these compounds are converted into various carboxylic acids and aldehydes, including derivatives of 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid (Deady & Rodemann, 2001).

  • Breast Cancer Research

    Derivatives of 1,2-dihydroquinoline-3-carboxylic acid, closely related to 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid, have been synthesized and evaluated for their anticancer effects against breast cancer cell lines. These compounds demonstrated significant activity, highlighting their potential in cancer research (Gaber et al., 2021).

  • Tert-Butoxycarbonylation Reagent

    A study describes the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a reagent for tert-butoxycarbonylation of acidic proton-containing substrates, including phenols and carboxylic acids (Saito, Ouchi, & Takahata, 2006).

  • Improved Synthesis Methods

    Research has focused on developing improved methods for synthesizing derivatives of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid. These methods involve aminolysis, esterification, and Dieckmann condensation, yielding various esters and carboxamides (Blanco et al., 2006).

Pharmaceutical and Therapeutic Research

  • Antiallergic Activity

    Tetracyclic derivatives of quinoline-2-carboxylic acids, structurally similar to 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid, have shown antiallergic activity in rat models. These studies reveal the potential therapeutic applications of such compounds (Erickson et al., 1978).

  • Antibacterial Agents

    Studies on 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, structurally related to 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid, have indicated significant antibacterial activities against various Gram-positive and Gram-negative bacteria (Koga et al., 1980).

  • Hepatitis C Virus Inhibition

    Research on 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives revealed their role as hepatitis C NS5B polymerase inhibitors. These compounds showed moderate inhibitory potency and antiviral activity, indicating their potential in treating hepatitis C (Deore et al., 2012).

  • Antioxidant and Enzyme Inhibitory Activity

    Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their antioxidant and enzyme inhibitory activities, including inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential use in oxidative-stress-related diseases (Solecka et al., 2014).

Future Directions

Future research could focus on the potential applications of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid and its derivatives. For instance, one study identified a West Nile Virus protease inhibitor based on a 1-oxo-1,2-dihydroisoquinoline derivative, which could serve as a starting point for a hit-to-lead optimization campaign .

properties

IUPAC Name

1-oxo-2H-isoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCLJYVSNJXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326678
Record name 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid

CAS RN

116409-31-5
Record name 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LW Deady, T Rodemann, GJ Finlay… - Anti-cancer drug …, 2000 - ingentaconnect.com
A series of benzimidazo[2,1-a]isoquinolines with carboxamide side chains at the 1-, 6-, 9- and 11-positions were prepared, in order to study the biological effects of varying the position …
Number of citations: 61 www.ingentaconnect.com

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